molecular formula C11H18ClNO2 B2706780 2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide CAS No. 2411243-60-0

2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide

Cat. No.: B2706780
CAS No.: 2411243-60-0
M. Wt: 231.72
InChI Key: CUWPXPZBLRHCJY-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide is an organic compound that features a chloroacetamide functional group attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide typically involves the reaction of 3,6-dihydro-2H-pyran with a suitable chloroacetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacologically active agent with applications in drug development.

    Industry: It finds use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-11(2,8-13-10(14)7-12)9-3-5-15-6-4-9/h3H,4-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWPXPZBLRHCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCl)C1=CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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